molecular formula C19H32N2O6 B4002169 N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4002169
M. Wt: 384.5 g/mol
InChI Key: OLOSTQIUPRWQJC-UHFFFAOYSA-N
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Description

N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that combines both aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the alkylation of 4-tert-butyl-2-methylphenol to introduce the ethoxyethyl group. This is followed by the reaction with ethane-1,2-diamine under controlled conditions to form the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
  • N’-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
  • N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine hydrochloride

Uniqueness

N’-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tert-butyl and methyl substituents on the aromatic ring enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2.C2H2O4/c1-14-13-15(17(2,3)4)5-6-16(14)21-12-11-20-10-9-19-8-7-18;3-1(4)2(5)6/h5-6,13,19H,7-12,18H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSTQIUPRWQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

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